

An In-depth Technical Guide to Hydnocarpic Acid

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Compound of Interest

Compound Name: *Hydnocarpic acid*

Cat. No.: *B107828*

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This technical guide provides a comprehensive overview of **hydnocarpic acid**, focusing on its chemical properties, experimental protocols for its isolation and modification, and its proposed mechanism of action against mycobacteria. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Information

Hydnocarpic acid is a cyclopentenyl fatty acid, a class of compounds historically recognized for their therapeutic properties, particularly in the treatment of leprosy.[1][2] It is a principal constituent of chaulmoogra oil, derived from the seeds of plants in the *Hydnocarpus* genus.[3][4]

Table 1: Molecular Formula and Weight of **Hydnocarpic Acid**

Parameter	Value	References
Molecular Formula	C ₁₆ H ₂₈ O ₂	[1][5][6][7][8][9]
Molecular Weight	252.40 g/mol	[1][5][6]
Percent Composition	C 76.14%, H 11.18%, O 12.68%	[5]

Physicochemical Properties

The physical and chemical characteristics of **hydnocarpic acid** are summarized below. These properties are crucial for its handling, formulation, and analysis.

Table 2: Physicochemical Data for **Hydnocarpic Acid**

Property	Value	References
Melting Point	59-60 °C	[6][10][11]
Boiling Point	187-189 °C at 1 Torr; 355.57 °C (rough estimate)	[10][11]
Density	0.9615 (rough estimate)	[6][11]
Refractive Index	1.6000 (estimate)	[6][11]
pKa	4.78 ± 0.10 (Predicted)	[6][11]
Optical Rotation [α] _D	+68.3° (in chloroform)	[8]
Appearance	Colorless, glistening leaflets	[8]
Solubility	Sparingly soluble in usual organic solvents; soluble in chloroform.	[8]

Experimental Protocols

Detailed methodologies for the isolation, characterization, and chemical modification of **hydnocarpic acid** are essential for reproducible research.

The following protocol is a modified silver ion column chromatography method for isolating **hydnocarpic acid** from a mixture of fatty acids.[12]

- Preparation of Stationary Phase: Impregnate silica gel (35-70 mesh) with a 20% (m/m) solution of silver nitrate (AgNO₃). This is achieved by adding a 10% (m/v) aqueous solution of AgNO₃ to the silica gel.
- Activation: Activate the AgNO₃-impregnated silica gel by heating in an oven at 105-110 °C for 3 hours.

- Column Packing: Pack a chromatography column with the activated stationary phase.
- Sample Loading: Dissolve 500 mg of the fatty acid mixture in a minimal amount of the mobile phase and load it onto the column.
- Elution: Use a mobile phase consisting of a hexane:ethyl acetate:acetic acid mixture (95:5:0.5, v/v/v). Protect the column from light during elution.
- Monitoring and Collection: Monitor the elution process using Gas Chromatography-Mass Spectrometry (GC-MS). Combine fractions containing pure **hydnocarpic acid**.

The identity and purity of the isolated **hydnocarpic acid** can be confirmed using several spectroscopic techniques.[\[12\]](#)

- Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak at m/z 252 $[M]^+$. A base peak at m/z 67, characteristic of the cyclopentenyl cation, and a fragment at m/z 235, corresponding to the loss of a hydroxyl group from the molecular ion, are indicative of **hydnocarpic acid**'s structure.[\[12\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A multiplet around δ 5.68 corresponds to the olefinic hydrogens of the cyclopentene ring. A multiplet near δ 2.60 is attributed to the hydrogen on the diastereotopic carbon, and a signal around δ 1.26 corresponds to the methylene hydrogens of the carbon chain.[\[12\]](#)
 - ^{13}C NMR: The chemical shifts in the ^{13}C NMR spectrum should be consistent with the carbon framework of **hydnocarpic acid**.[\[12\]](#)
- High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and exact mass of the molecular formula.[\[12\]](#)

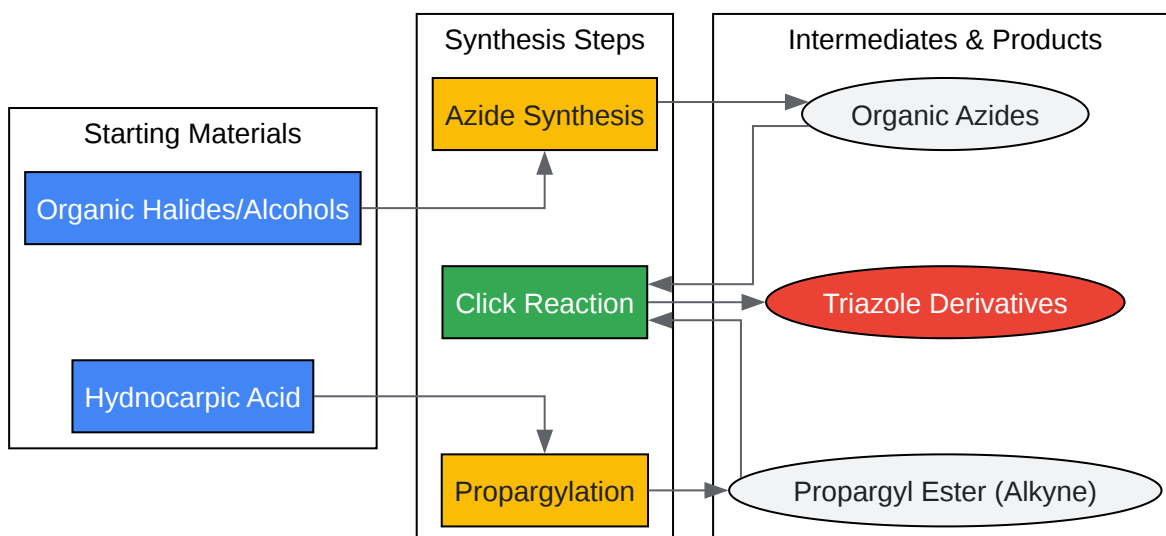
This protocol describes a "click chemistry" approach to synthesize triazole derivatives of **hydnocarpic acid** for further biological evaluation.[\[12\]](#)

- Propargylation of **Hydnocarpic Acid**: React **hydnocarpic acid** (1) to produce the corresponding propargyl ester (alkyne 2).

- Synthesis of Azides: Prepare various organic azides (3a-3f) from their corresponding benzyl bromides or alcohols.
- Click Reaction: React the alkyne (2) with the synthesized azides (3a-3f) to yield the 1,2,3-triazole derivatives (4-9).
- Purification and Characterization: Purify the final products and characterize them using IR, ^1H NMR, ^{13}C NMR, and HRMS to confirm their structures. The ^1H NMR spectrum of the products typically shows a characteristic singlet for the triazole ring proton near δ 7.50.[12]

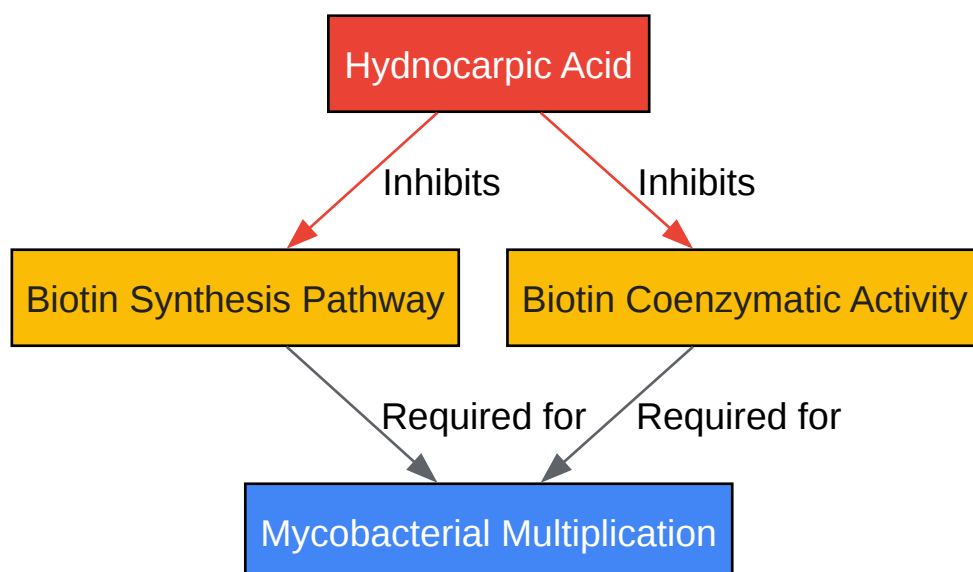
Visualized Workflows and Pathways

The following diagrams, rendered using the DOT language, illustrate a key experimental workflow and a proposed biological pathway involving **hydnocarpic acid**.



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Caption: Synthesis workflow for 1,2,3-triazole derivatives of **hydnocarpic acid**.



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Caption: Proposed mechanism of **hydnocarpic acid**'s antimycobacterial activity.

Biological Activity and Mechanism of Action

Hydnocarpic acid has demonstrated inhibitory effects on the multiplication of various mycobacterial species in vitro.[4] Research suggests that its mechanism of action may be related to its structural analogy to biotin.[4] It is hypothesized that **hydnocarpic acid** may act as an antagonist to biotin by either inhibiting its synthesis or blocking its coenzymatic functions, which are vital for bacterial growth.[4] This inhibitory effect can be counteracted by the addition of biotin to the culture medium.[4] Furthermore, computational studies have suggested that **hydnocarpic acid** could be a potential inhibitor of protein kinase B (AKT1), a target in cancer research, indicating a broader therapeutic potential that warrants further investigation.

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